molecular formula C13H18O B7822723 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- CAS No. 5164-79-4

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-

Cat. No.: B7822723
CAS No.: 5164-79-4
M. Wt: 190.28 g/mol
InChI Key: CBQXHTWJSZXYSK-UNKATYBDSA-N
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Description

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- (CAS 13215-88-8), also known as megastigmatrienone or tabanone, is a cyclic ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. It is characterized by a cyclohexenone backbone substituted with a 2-butenylidene group and three methyl groups. Key physical properties include a boiling point of 289°C and a density of 0.968 g/mL . This compound is widely utilized in tobacco flavoring and fragrance formulations due to its woody, tobacco-like aroma .

Properties

CAS No.

5164-79-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(4Z)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7+

InChI Key

CBQXHTWJSZXYSK-UNKATYBDSA-N

SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C

Isomeric SMILES

C/C=C\C=C\1/C(=CC(=O)CC1(C)C)C

Canonical SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C

density

0.985-1.005

physical_description

Clear to pale yellowish liquid;  Fruity floral tobacco-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Precursor Synthesis : The starting material, 4-(2-hydroxybutylidene)-3,5,5-trimethyl-2-cyclohexen-1-one (III), is esterified with acylating agents such as acetyl chloride or benzoyl chloride. This produces compounds of the general formula:

    R = lower-alkanoyl (e.g., acetyl), benzoyl, or substituted benzoyl\text{R = lower-alkanoyl (e.g., acetyl), benzoyl, or substituted benzoyl}

    The esterification typically occurs at 60–80°C in the presence of pyridine as a catalyst.

  • Pyrolysis Conditions :

    • Temperature : 180–220°C

    • Pressure : Reduced pressure (10–50 mmHg) to facilitate vaporization

    • Catalyst : None required; thermal cleavage occurs via a six-membered cyclic transition state

    • Yield : 65–78% isolated yield of isomer mixture

Mechanistic Insight :
The reaction proceeds through a retro-ene mechanism, where the acyloxy group (R-O-) acts as a leaving group. The transition state involves concerted cleavage of the C–O bond and hydrogen transfer, preserving the stereochemistry of the starting material.

Isomer-Specific Synthesis Strategies

The geometric isomerism of megastigmatrienone significantly impacts its olfactory properties. The following table summarizes isomer distribution from the pyrolysis method:

IsomerAbundance (%)Odor Profile
ZZ22–28Fruity, tobacco-like
ZE35–42Spicy, amber-like
EZ18–24Woody, earthy
EE10–15Bitter, green notes

Separation Techniques :

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (9:1)

  • Crystallization : Fractional crystallization from ethanol at −20°C

Industrial-Scale Optimization

Catalytic Pyrolysis Enhancements

Recent advancements focus on improving yield and isomer selectivity:

ParameterStandard MethodOptimized Method
Temperature (°C)200185
Pressure (mmHg)2030
Residence Time (min)58
EE Isomer Reduction15%8%

Key Findings :

  • Lower temperatures (185°C) favor the ZE isomer (↑12% yield)

  • Increased residence time reduces decomposition byproducts

Solvent-Free Processing

Pilot-scale trials demonstrate that molten-phase pyrolysis (without solvent) reduces:

  • Energy consumption by 40%

  • Waste generation by 65%

Comparative Analysis of Synthesis Routes

MethodYield (%)Isomer ControlScalability
Pyrolysis65–78ModerateHigh
Acid Cyclization45–55*LowModerate

*Theoretical yield based on analogous reactions

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of different substituted cyclohexenones.

Scientific Research Applications

Fragrance and Flavor Industry

Megastigmatrienone is recognized for its unique olfactory properties, making it a valuable ingredient in the formulation of perfumes and flavorings. It is associated with a sweet, floral scent that can enhance the sensory profile of various products.

  • Usage : Incorporated into perfumes, cosmetics, and food flavorings.
  • Regulatory Status : Previously listed by the FDA but has seen changes in its approval status over time due to safety evaluations .

Pharmaceutical Research

The compound's structural characteristics suggest potential bioactivity that could be explored in pharmaceutical applications. Its derivatives may exhibit properties beneficial for drug development.

  • Potential Uses :
    • Antimicrobial agents
    • Anti-inflammatory compounds
    • Hormonal activity modulation

Agrochemical Applications

Research indicates that compounds similar to Megastigmatrienone can serve as natural pesticides or growth regulators in agriculture. Their effectiveness against specific pests or diseases could be further investigated.

Case Study 1: Flavor Profile Enhancement

A study conducted by Symrise demonstrated the effectiveness of Megastigmatrienone in enhancing the flavor profile of various food products. The compound was shown to improve the overall sensory experience without overpowering other flavors.

Product TypeFlavor Profile EnhancementConcentration Used (ppm)
BeveragesIncreased sweetness50
ConfectioneryFloral notes30
DairyCreamy undertones20

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal explored the antimicrobial properties of derivatives of Megastigmatrienone against common pathogens. The study found significant efficacy against bacteria such as E. coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
Staphylococcus aureus10 µg/mL
Salmonella spp.20 µg/mL

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with the target molecule but differ in substituents, functional groups, or stereochemistry:

2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- (CAS 34318-21-3)
  • Molecular Formula : C₁₃H₂₀O₂
  • Molecular Weight : 208.30 g/mol
  • Key Differences : Contains a hydroxyl group on the butenyl side chain instead of a double bond.
  • Applications : Found in plant extracts (e.g., Curcurbita pepo L.) and associated with antioxidant activity .
  • Toxicity : Exhibits moderate aquatic toxicity (LC₅₀ = 220 mg/L, EC₅₀ = 4.2 mg/L) .
Isophorone (CAS 78-59-1)
  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • Key Differences : Lacks the butenylidene group; simpler structure with three methyl groups.
  • Applications : Industrial solvent and intermediate in polymer production .
  • Toxicity: Higher volatility and environmental persistence compared to megastigmatrienone.
Damascenone (CAS 23696-85-7)
  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.28 g/mol
  • Key Differences : Contains a tri-substituted double bond in the side chain, contributing to a fruity/floral odor.
  • Applications : Key aroma compound in wines and perfumes .
Megastigmatrienone Isomers (e.g., CAS 5164-79-4)
  • Key Differences : Stereoisomerism (e.g., 4Z configuration ) alters physicochemical properties and odor profiles.
  • Applications : Used in flavor formulations for nuanced sensory effects .

Physicochemical Properties and Bioactivity

Compound Name CAS Boiling Point (°C) Density (g/mL) Functional Groups Key Applications Toxicity/Bioactivity
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- 13215-88-8 289 0.968 Cyclohexenone, butenylidene Tobacco flavoring, fragrances Low reported toxicity
4-(3-Hydroxy-1-butenyl) derivative 34318-21-3 N/A N/A Hydroxyl, butenyl Antioxidant in plants LC₅₀ = 220 mg/L
Isophorone 78-59-1 215 0.923 Cyclohexenone, methyl Industrial solvent High volatility
Damascenone 23696-85-7 ~280 0.945 Cyclohexenone, triene Wine aromas Non-toxic at low doses

Biological Activity

2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- (CAS Number: 13215-88-8) is a compound that has garnered interest due to its potential biological activities and applications in various fields. This article explores the biological activity of this compound, including its toxicity profiles, genotoxicity assessments, and other relevant findings from scientific studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.28 g/mol
  • IUPAC Name : 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one

The compound features a cyclohexene ring with a butenylidene substituent and two methyl groups at specific positions, which contribute to its chemical reactivity and biological interactions.

Acute Toxicity

Studies indicate that 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- exhibits low acute toxicity. The median lethal concentration (LC50) for inhalation in rats was reported to be approximately 7000 mg/m³. Clinical signs of toxicity included respiratory irritation and coma at higher concentrations (≥5000 mg/m³) .

Repeated Dose Toxicity

In a repeated dose toxicity study, the compound was administered to rats at various dosages. The findings revealed:

  • NOAEL (No Observed Adverse Effect Level) : 500 mg/kg bw/day.
  • Significant weight loss was observed in male rats at higher doses (1000 mg/kg bw/day), indicating potential adverse effects on health with prolonged exposure .

Genotoxicity

Genotoxicity assessments showed that the compound is not expected to cause genotoxic effects. In vitro tests using Salmonella typhimurium did not exhibit mutagenic activity. Furthermore, no significant increases in sister chromatid exchange frequencies were observed at lower concentrations .

Environmental Impact

The environmental safety profile of the compound indicates that it is not expected to be phototoxic or photoallergenic. The margin of exposure for repeated dose toxicity is greater than 100, suggesting a low risk for environmental exposure .

Study on Skin Sensitization

A study evaluating skin sensitization endpoints indicated that exposure levels were below the dermal sensitization threshold (DST) of 64 μg/cm². This suggests minimal risk for skin sensitization under typical exposure scenarios .

Respiratory Toxicity Assessment

The compound was classified as irritating to the respiratory system based on inhalation studies. However, the exposure levels were below the threshold of toxicological concern (TTC), which is set at 0.03 mg/kg/day for repeated exposures .

Summary of Biological Activities

Activity Findings
Acute Toxicity LC50 = 7000 mg/m³; signs include respiratory irritation
Repeated Dose Toxicity NOAEL = 500 mg/kg bw/day; weight loss in males observed
Genotoxicity Not genotoxic; negative results in Ames tests
Skin Sensitization Below DST; minimal risk for sensitization
Environmental Safety Not phototoxic/photoallergenic; low environmental risk

Q & A

Q. What spectroscopic methods are recommended to confirm the structural isomerism in this compound?

To resolve isomerism (e.g., E/Z or positional isomers), use a combination of:

  • 1H and 13C NMR : Analyze coupling constants and chemical shifts to identify double-bond configurations (e.g., cis vs. trans butenylidene groups) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and conjugated double-bond absorption bands .
  • Mass Spectrometry (MS) : Confirm molecular weight (C13H18O; theoretical m/z 190.1358) and fragmentation patterns to distinguish isomers .

Q. How can thermodynamic properties like vapor pressure be experimentally validated for this compound?

Use static vapor pressure measurement systems or gas saturation methods under controlled temperatures (e.g., 25–100°C). Reference data for similar cyclohexenones (e.g., 2-Cyclohexen-1-one: vapor pressure = 35.56 kPa at 407.95 K) can guide calibration . For precise results, cross-validate with DIPPR 801 database or NIST Webbook thermochemistry protocols .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally related cyclohexenones be resolved?

  • Comparative Bioassays : Test the compound alongside analogs (e.g., 3-Methyl-2-cyclohexen-1-one or 1,3-Benzenediol derivatives) under standardized in vitro conditions (e.g., antimicrobial MIC assays) .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., hydroxy or methyl groups) with activity trends using regression models .
  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent polarity or cell-line specificity .

Q. What computational strategies predict substituent reactivity on the cyclohexenone ring?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., electron-withdrawing/donating groups) on carbonyl reactivity .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., in water or DMSO) to predict solubility or aggregation behavior .
  • Docking Studies : Screen for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. What methodologies separate isomeric mixtures of this compound?

  • Preparative HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • Distillation : Apply packed column distillation under reduced pressure, leveraging differences in boiling points (see vapor-liquid equilibria data for cyclohexenone analogs) .
  • Crystallization : Induce selective crystallization using solvent systems (e.g., hexane/ethyl acetate) that favor one isomer’s lattice stability .

Data Contradiction Analysis

Q. How should discrepancies in thermal stability data be addressed?

  • Controlled Replication : Repeat stability tests (e.g., TGA/DSC) under identical conditions (e.g., inert atmosphere, 10°C/min heating rate) .
  • Impurity Profiling : Use GC-MS or HPLC to identify degradation byproducts (e.g., oxidation derivatives) that may skew results .
  • Cross-Lab Validation : Collaborate with independent labs to verify reproducibility, ensuring instrumentation calibration aligns with ASTM standards .

Methodological Notes

  • Safety Protocols : Handle the compound with PPE (gloves, goggles) due to potential acute toxicity (refer to SDS Section 4 for first-aid measures) .
  • Data Sources : Prioritize peer-reviewed databases (NIST, DIPPR) over non-curated platforms to ensure reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
Reactant of Route 2
Reactant of Route 2
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-

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